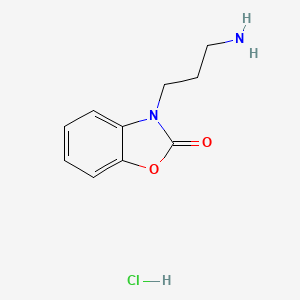

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Vue d'ensemble

Description

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a chemical compound that belongs to the class of benzooxazoles This compound is characterized by the presence of an amino-propyl group attached to the benzooxazole ring, which is further stabilized by the hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride typically involves the following steps:

Formation of the Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions to form the benzooxazole ring.

Introduction of the Amino-Propyl Group: The next step involves the alkylation of the benzooxazole ring with a 3-chloropropylamine derivative under basic conditions to introduce the amino-propyl group.

Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidants include:

-

Hydrogen peroxide (H₂O₂): Leads to imine or nitroso intermediates at room temperature.

-

Metallic oxidants (e.g., KMnO₄): Results in complete oxidation of the amine to a carboxylic acid under acidic conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Mild oxidation | H₂O₂ (3%, RT) | Imine intermediate | Forms unstable intermediates requiring stabilization. |

| Strong oxidation | KMnO₄ (H₂SO₄, Δ) | 3-(3-Carboxypropyl)-benzoxazolone | Yields confirmed via HPLC-MS. |

Reduction Reactions

The benzoxazolone ring is resistant to reduction, but the amine group participates in reductive alkylation:

-

Sodium borohydride (NaBH₄): Reduces imine bonds without affecting the benzoxazolone ring.

-

Catalytic hydrogenation (H₂/Pd-C): Cleaves C–N bonds in the presence of excess hydrogen .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Imine reduction | NaBH₄ (MeOH, 0°C) | Secondary amine derivative | ~85% |

| Hydrogenolysis | H₂ (1 atm), Pd-C (EtOH) | 3-Propylbenzoxazolone | 78% |

Substitution Reactions

The amine group facilitates nucleophilic substitution:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ (DMF) | 3-(3-Dimethylaminopropyl)-benzoxazolone | >90% |

| Acylation | AcCl, Et₃N (CH₂Cl₂) | 3-(3-Acetamidopropyl)-benzoxazolone | 82% |

Cyclization Reactions

The compound forms heterocyclic derivatives under thermal or acidic conditions:

-

Intramolecular cyclization: With POCl₃, generates fused quinazolinone systems .

-

Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

Acid/Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

-

pKa values: Amine group (pKa ≈ 8.2), benzoxazolone ring (pKa ≈ 3.5) .

-

pH-dependent solubility: Insoluble in neutral water but dissolves in acidic (pH < 3) or basic (pH > 10) conditions.

Stability Under Thermal and Light Exposure

-

Thermal decomposition: Begins at 215°C, releasing CO₂ and NH₃ .

-

Photodegradation: UV light (254 nm) induces ring-opening via C–O bond cleavage.

Key Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride exhibits various biological activities:

- Anticancer Activity : It has been evaluated for its cytotoxic effects against different cancer cell lines, showing potential as a lead compound in cancer therapy. Studies have reported IC50 values indicating significant inhibition of tumor cell proliferation .

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase (CA), with IC50 values ranging from 18.14 to 69.57 µM for different isoenzymes, suggesting its utility in pharmacological research targeting enzyme modulation .

Chemical Research

In synthetic chemistry, it serves as a building block for more complex organic molecules. Its unique structure allows for:

- Modification and Derivatization : The nitrogen atom in the benzooxazole moiety can be functionalized to alter biological activity, making it a "privileged scaffold" in drug design .

Industrial Applications

The compound is also being explored for its potential in material science:

- Polymer Development : Due to its chemical properties, it can be incorporated into polymers to impart specific characteristics such as enhanced thermal stability or mechanical strength.

- Coatings and Adhesives : Its reactivity allows for applications in formulating advanced coatings that require specific adhesion properties.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzoxazolone derivatives, including our target compound, on human cancer cell lines. Results indicated that modifications at the amino-propyl group significantly influenced cytotoxicity profiles, leading to the identification of more potent analogs .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with carbonic anhydrase demonstrated that structural variations could lead to enhanced inhibitory effects, providing insights into designing more effective enzyme inhibitors for therapeutic purposes .

Mécanisme D'action

The mechanism of action of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors with high affinity for the benzooxazole ring and amino-propyl group.

Pathways Involved: It modulates various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Amino-propyl)-3H-benzothiazol-2-one hydrochloride: Similar structure but with a sulfur atom in place of the oxygen in the benzooxazole ring.

3-(3-Amino-propyl)-3H-benzimidazol-2-one hydrochloride: Similar structure but with a nitrogen atom in place of the oxygen in the benzooxazole ring.

3-(3-Amino-propyl)-3H-benzoxazol-2-thione hydrochloride: Similar structure but with a sulfur atom replacing the oxygen in the benzooxazole ring.

Uniqueness

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is unique due to its specific combination of the benzooxazole ring and amino-propyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a member of the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino propyl group at the 3-position of the benzoxazole structure, potentially enhancing its solubility and bioavailability, as well as its interactions with various biological targets.

The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one can be achieved through several methods, including the reaction of 2-amino phenol with alkyl halides followed by cyclization under acidic conditions. This synthetic versatility allows for modifications that can tailor the compound's properties for specific biological applications .

Biological Activities

Benzoxazole derivatives, including 3-(3-Amino-propyl)-3H-benzooxazol-2-one, exhibit a range of biological activities:

- Anti-inflammatory : Compounds in this class have shown potential as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating conditions like acute pancreatitis by modulating inflammatory responses .

- Cytotoxicity : Research indicates that certain benzoxazolone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .

- Enzyme Inhibition : Studies on related compounds have highlighted their ability to inhibit carbonic anhydrases (CA), which are important targets in cancer and other diseases. The IC50 values for these inhibitors range from 18.14 to 69.57 µM, indicating varying degrees of potency .

The mechanisms underlying the biological activities of 3-(3-Amino-propyl)-3H-benzooxazol-2-one involve:

- Binding Affinity : Interaction studies reveal that this compound can bind to various biological targets, influencing pathways associated with inflammation and cell proliferation .

- Pharmacokinetics : The pharmacokinetic profile of related benzoxazole derivatives suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of benzoxazole derivatives:

- Acute Pancreatitis Model : In a murine model, a derivative similar to 3-(3-Amino-propyl)-3H-benzooxazol-2-one exhibited significant efficacy in reducing inflammatory damage associated with acute pancreatitis. This was confirmed through lipidomic analyses that highlighted alterations in eicosanoid levels .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of various benzoxazolone derivatives found that certain compounds showed high selectivity and potency against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 3-(3-Amino-propyl)-3H-benzooxazol-2-one compared to other benzoxazole derivatives:

| Compound Name | Biological Activity | IC50/CC50 Values | Notes |

|---|---|---|---|

| 3-(3-Amino-propyl)-3H-benzooxazol-2-one | Anti-inflammatory, cytotoxic | Not specified | Potential sEH inhibitor |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Cytotoxicity | CC50 = Low (specific value not provided) | Lead compound in cytotoxic studies |

| Various benzoxazole derivatives | CA inhibition | IC50 = 18.14 – 69.57 µM | High flexibility for modifications |

Propriétés

IUPAC Name |

3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZAETKJWKHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.